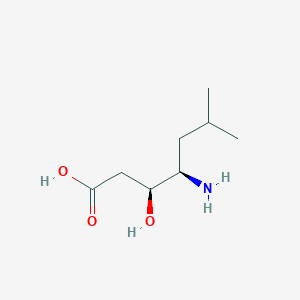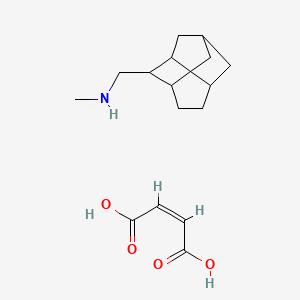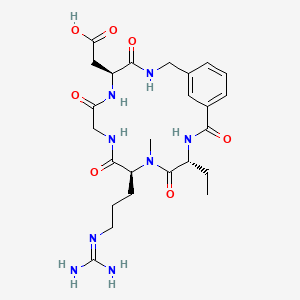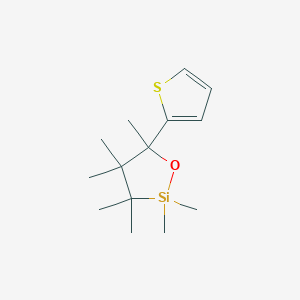
2,2,3,3,4,4,5-Heptamethyl-5-(thiophen-2-yl)-1,2-oxasilolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,4,4,5-Heptamethyl-5-(thiophen-2-yl)-1,2-oxasilolane is an organosilicon compound characterized by the presence of a silicon atom bonded to oxygen and carbon atoms, with a thiophene ring attached. Organosilicon compounds are known for their unique chemical properties and applications in various fields, including materials science, pharmaceuticals, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5-Heptamethyl-5-(thiophen-2-yl)-1,2-oxasilolane typically involves the reaction of a thiophene derivative with a silicon-containing precursor under controlled conditions. Common synthetic routes may include:
Hydrosilylation: The addition of a silicon-hydrogen bond across a carbon-carbon double bond in the presence of a catalyst.
Grignard Reaction: The reaction of a Grignard reagent with a silicon-containing electrophile to form the desired organosilicon compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation or Grignard reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3,4,4,5-Heptamethyl-5-(thiophen-2-yl)-1,2-oxasilolane can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, often using reducing agents like lithium aluminum hydride.
Substitution: The replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction could produce silanes.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,2,3,3,4,4,5-Heptamethyl-5-(thiophen-2-yl)-1,2-oxasilolane involves its interaction with molecular targets through its silicon-oxygen and silicon-carbon bonds. These interactions can influence various biochemical pathways and processes, depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethylsilane: A simpler organosilicon compound used as a reference standard in NMR spectroscopy.
Trimethylsilyl Chloride: A reactive organosilicon compound used in organic synthesis for introducing trimethylsilyl groups.
Hexamethyldisiloxane: A volatile organosilicon compound used as a solvent and in the production of silicone polymers.
Uniqueness
2,2,3,3,4,4,5-Heptamethyl-5-(thiophen-2-yl)-1,2-oxasilolane is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties
Propriétés
Numéro CAS |
88780-45-4 |
|---|---|
Formule moléculaire |
C14H24OSSi |
Poids moléculaire |
268.49 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5-heptamethyl-5-thiophen-2-yloxasilolane |
InChI |
InChI=1S/C14H24OSSi/c1-12(2)13(3,4)17(6,7)15-14(12,5)11-9-8-10-16-11/h8-10H,1-7H3 |
Clé InChI |
UKKLRWFKDXYIKY-UHFFFAOYSA-N |
SMILES canonique |
CC1(C([Si](OC1(C)C2=CC=CS2)(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B14149522.png)

![N-(2,1,3-benzothiadiazol-5-yl)-N'-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]ethanediamide](/img/structure/B14149534.png)
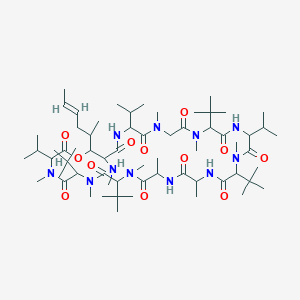
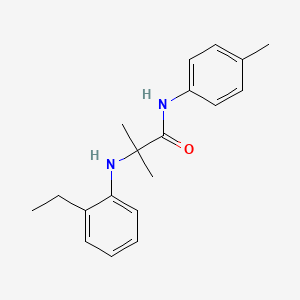
![5-Chloro-N-[3-(4-chloropiperidin-1-yl)propyl]-1H-indazol-3-amine](/img/structure/B14149541.png)
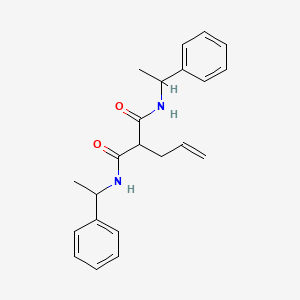

![1-{3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}ethan-1-ol](/img/structure/B14149557.png)
![2-[(1H-Benzimidazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14149572.png)
![N-(1-methyl-5-phenyl-1H-imidazol-2-yl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]acetamide](/img/structure/B14149573.png)
